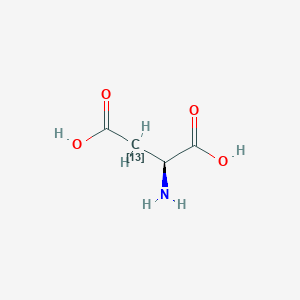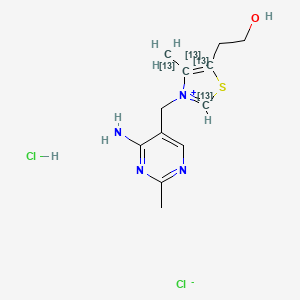![molecular formula C26H48FeN4P2 B12055777 1,1'-Bis[bis(diethylamino)phosphino]ferrocene CAS No. 142691-71-2](/img/structure/B12055777.png)
1,1'-Bis[bis(diethylamino)phosphino]ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis[bis(diethylamino)phosphino]ferrocene is a complex organophosphorus compound featuring a ferrocene core. This compound is notable for its unique structure, which includes two phosphino groups each substituted with diethylamino groups. The ferrocene core imparts stability and unique electronic properties, making it valuable in various chemical applications, particularly as a ligand in catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[bis(diethylamino)phosphino]ferrocene typically involves the reaction of ferrocene with chlorophosphines followed by substitution with diethylamine. A common synthetic route is as follows:
Preparation of Chlorophosphine Intermediate: Ferrocene is reacted with chlorophosphine (e.g., chlorodiphenylphosphine) in the presence of a base such as triethylamine.
Substitution with Diethylamine: The chlorophosphine intermediate is then treated with diethylamine to replace the chlorine atoms with diethylamino groups.
The reaction conditions generally require an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of 1,1’-Bis[bis(diethylamino)phosphino]ferrocene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Bis[bis(diethylamino)phosphino]ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to ferrocene from ferrocenium.
Substitution: The diethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ferrocenium salts.
Reduction: Regeneration of the ferrocene compound.
Substitution: Formation of new phosphino derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
1,1’-Bis[bis(diethylamino)phosphino]ferrocene has diverse applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions and polymerization processes.
Biology: Investigated for its potential in bioorganometallic chemistry, including enzyme mimetics and drug delivery systems.
Medicine: Explored for its anticancer properties and as a component in diagnostic imaging agents.
Industry: Utilized in the synthesis of advanced materials, including conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 1,1’-Bis[bis(diethylamino)phosphino]ferrocene exerts its effects is primarily through its role as a ligand. The compound coordinates with metal centers, influencing their electronic properties and reactivity. This coordination can facilitate various catalytic processes, including bond formation and cleavage. The ferrocene core provides stability and electron-donating properties, enhancing the overall efficiency of the catalytic system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with diphenylphosphino groups.
1,1’-Bis(dicyclohexylphosphino)ferrocene: Features dicyclohexylphosphino groups, offering different steric and electronic properties.
Uniqueness
1,1’-Bis[bis(diethylamino)phosphino]ferrocene is unique due to its diethylamino substituents, which provide distinct electronic and steric effects compared to other phosphino derivatives. This uniqueness makes it particularly effective in specific catalytic applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
142691-71-2 |
|---|---|
Molekularformel |
C26H48FeN4P2 |
Molekulargewicht |
534.5 g/mol |
InChI |
InChI=1S/2C13H24N2P.Fe/c2*1-5-14(6-2)16(15(7-3)8-4)13-11-9-10-12-13;/h2*9-12H,5-8H2,1-4H3; |
InChI-Schlüssel |
NXWJNPUBBUBMBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P([C]1[CH][CH][CH][CH]1)N(CC)CC.CCN(CC)P([C]1[CH][CH][CH][CH]1)N(CC)CC.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12055713.png)
![5-(Naphthalen-2-yl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12055721.png)

![(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B12055730.png)

![(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate](/img/structure/B12055750.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12055764.png)
![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12055779.png)
